molecular formula C10H13N3 B12628378 N,N,2-Trimethyl-2H-indazol-5-amine CAS No. 918903-51-2

N,N,2-Trimethyl-2H-indazol-5-amine

Cat. No.: B12628378
CAS No.: 918903-51-2
M. Wt: 175.23 g/mol
InChI Key: RZUFQCIDOVHFSQ-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-2H-indazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-2H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methyl iodide (CH3I) in the presence of a base like cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted indazole derivatives.

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-2H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

918903-51-2

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-5-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-13(3)11-10/h4-7H,1-3H3

InChI Key

RZUFQCIDOVHFSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)N(C)C

Origin of Product

United States

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